(3Z)-4-[(3-chloro-2-methylphenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one
Description
“(3Z)-4-[(3-Chloro-2-methylphenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one” is a chalcone-derived enaminone characterized by a conjugated α,β-unsaturated ketone system. Its Z-configuration at the double bond (C3–C4) and the presence of electron-donating (3,4-dimethoxyphenyl) and electron-withdrawing (3-chloro-2-methylphenyl) substituents confer unique electronic and steric properties. Crystallographic data for such compounds are often resolved using tools like SHELXL or OLEX2 .
Properties
IUPAC Name |
(Z)-4-(3-chloro-2-methylanilino)-3-(3,4-dimethoxyphenyl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-12-16(20)6-5-7-17(12)21-11-15(13(2)22)14-8-9-18(23-3)19(10-14)24-4/h5-11,21H,1-4H3/b15-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGZFRZZTLETMU-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC=C(C2=CC(=C(C=C2)OC)OC)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N/C=C(/C2=CC(=C(C=C2)OC)OC)\C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-4-[(3-chloro-2-methylphenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Enone Intermediate: This involves the reaction of 3-chloro-2-methylaniline with 3,4-dimethoxybenzaldehyde under basic conditions to form the enone intermediate.
Condensation Reaction: The enone intermediate undergoes a condensation reaction with an appropriate ketone under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
(3Z)-4-[(3-chloro-2-methylphenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond or the nitro group if present.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Saturated amines or alcohols.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
(3Z)-4-[(3-chloro-2-methylphenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3Z)-4-[(3-chloro-2-methylphenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of α-substituted chalcones, which are modified to enhance stability, bioavailability, or target specificity. Below is a comparison with structurally related compounds from the evidence:
Key Comparative Findings
- Configuration : The Z-configuration may reduce planarity compared to E-isomers, affecting π-π stacking interactions in biological targets.
- Biological Relevance: Fluorinated analogs (e.g., 68) exhibit higher metabolic stability, whereas pyrido-pyrimidinone derivatives (patent compounds) prioritize heterocyclic bioactivity over chalcone-like mechanisms .
Biological Activity
The compound (3Z)-4-[(3-chloro-2-methylphenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one, often referred to as a derivative of chalcone, has garnered attention due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. This article delves into the compound's biological activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a chloro-substituted aromatic ring, a dimethoxyphenyl group, and a butenone moiety which are critical for its biological activities.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of (3Z)-4-[(3-chloro-2-methylphenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one through various mechanisms:
- Inhibition of Cell Proliferation : In vitro studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has been reported to induce apoptosis in melanoma cells, leading to reduced cell viability and proliferation rates .
- Mechanisms of Action : The compound appears to modulate key signaling pathways involved in cell survival and apoptosis. It has been observed to increase the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins .
2. Anti-inflammatory Effects
The compound also displays notable anti-inflammatory properties:
- Reduction of Inflammatory Markers : Research indicates that (3Z)-4-[(3-chloro-2-methylphenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one can decrease levels of inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases .
3. Melanogenesis Stimulation
Interestingly, related compounds have been shown to enhance melanogenesis:
- Mechanistic Insights : Studies indicate that derivatives like (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol enhance melanin synthesis via activation of signaling pathways involving ERK and p38 MAPK, which may also be relevant for understanding the activity of (3Z)-4-[(3-chloro-2-methylphenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in melanoma cells | |
| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels | |
| Melanogenesis stimulation | Enhances melanin synthesis |
Case Study 1: Cytotoxicity in Melanoma Cells
A study investigated the cytotoxic effects of the compound on human melanoma cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups.
Case Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory responses, the compound was administered to LPS-stimulated macrophages. The results showed a marked decrease in pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
